molecular formula C8H6N2O B092563 1,8-Naphthyridin-2(1H)-one CAS No. 15936-09-1

1,8-Naphthyridin-2(1H)-one

Cat. No.: B092563
CAS No.: 15936-09-1
M. Wt: 146.15 g/mol
InChI Key: ZFRUGZMCGCYBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthyridin-2(1H)-one is a bicyclic heterocyclic compound featuring a fused pyridine and pyridone ring system. Its structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and drug discovery. The compound has been extensively studied for its pharmacological activities, including selective cannabinoid receptor 2 (CB2) agonism, antiviral effects against human cytomegalovirus (HCMV), and inhibition of enzymes such as phosphodiesterase IV (PDE IV) and poxvirus resolvase . Derivatives of this core are synthesized via domino Aldol-SNAr-dehydration reactions, enabling the incorporation of diverse substituents at the 3-position for tailored bioactivity .

Preparation Methods

Acid-Catalyzed Cyclocondensation of 2,6-Diaminopyridine

Reaction Mechanism and General Procedure

The most efficient single-step synthesis involves the condensation of 2,6-diaminopyridine (DAP) with 1,1,3,3-tetramethoxypropane in the presence of a Brønsted acid catalyst. This method, detailed in patent CN105399739A , proceeds via acid-mediated cyclization to form the naphthyridine core. The reaction mechanism likely involves the protonation of tetramethoxypropane, followed by nucleophilic attack by DAP’s amino groups to form imine intermediates, which subsequently cyclize to yield 1,8-naphthyridin-2(1H)-one.

Key Reaction Conditions:

  • Acid Catalysts : Acetic acid, sulfuric acid, or phosphoric acid (optimal at a 3–10:1 mL/g acid-to-DAP ratio) .

  • Temperature : 45–75°C (higher temperatures reduce reaction time but may lower purity).

  • Molar Ratio : 0.5–1.5:1 tetramethoxypropane-to-DAP ratio (1:1 ideal for minimizing side products).

  • Reaction Time : 30–40 minutes (yields plateau after 30 minutes).

Optimization and Scalability

Embodiments from the patent demonstrate scalability:

  • Example 1 : Using acetic acid/sulfuric acid (20:1 v/v) at 45–50°C for 30 minutes achieved a 70% yield with 96% HPLC purity .

  • Example 3 : Phosphoric acid at 70–75°C for 40 minutes provided a 72% yield , highlighting the acid’s role in stabilizing intermediates .

Table 1: Acid Catalysts and Their Impact on Yield/Purity

Acid SystemTemperature (°C)Yield (%)Purity (%)
Acetic acid/sulfuric45–507096
Phosphoric acid70–757296
Acetic acid alone25–306592

Post-reaction workup involves neutralizing the mixture with ice-cold NaOH (5M), followed by extraction with dichloromethane and column chromatography (alumina, CH₂Cl₂:MeOH eluent) to isolate the product .

β-Diketone Cyclization Followed by Oxidation

Two-Step Synthesis from 2,6-Diaminopyridine

An alternative route, described in patent US3842087A , involves:

  • Cyclization with β-diketones : Reacting DAP with β-diketones (e.g., hexafluoroacetylacetone) in phosphoric acid at 90–95°C to form 2-amino-5,7-disubstituted-1,8-naphthyridine .

  • Oxidation of the 2-Amino Group : Treating the intermediate with nitrous acid in trifluoroacetic acid (TFA) or pentafluoropropionic acid to yield the 2-oxo derivative.

Reaction Scheme:

  • Cyclization :

    DAP+β-diketoneH3PO4,9095C2-Amino-1,8-naphthyridine\text{DAP} + \beta\text{-diketone} \xrightarrow{\text{H}_3\text{PO}_4, 90-95^\circ \text{C}} \text{2-Amino-1,8-naphthyridine}
  • Oxidation :

    2-Amino derivativeHNO2/TFAThis compound\text{2-Amino derivative} \xrightarrow{\text{HNO}_2/\text{TFA}} \text{this compound}

Critical Parameters and Challenges

  • β-Diketone Selection : Electron-withdrawing groups (e.g., CF₃) enhance cyclization efficiency but increase cost .

  • Oxidation Conditions : Traditional HNO₂/H₂SO₄ systems fail for haloalkyl-substituted derivatives, necessitating TFA or perfluorinated acids .

  • Yield : The cyclization step achieves ~60–75% yield, while oxidation adds a 10–15% loss due to side reactions .

Table 2: Comparative Analysis of Synthesis Routes

ParameterAcid-Catalyzed Route β-Diketone Route
Steps12
Typical Yield70–72%50–60% (over two steps)
Temperature Range25–75°C90–95°C (cyclization)
Catalyst CostLow (acetic acid)High (fluorinated diketones)
ScalabilityHigh (one-pot)Moderate (purification challenges)

Emerging Methodologies and Limitations

Limitations of Current Methods

  • Acid Waste : Both routes generate acidic waste, necessitating neutralization and increasing environmental footprint.

  • Substituent Sensitivity : Bulky substituents on the β-diketone or DAP reduce cyclization efficiency, limiting substrate scope .

  • Purity Challenges : Column chromatography remains essential for isolating high-purity product, complicating large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like anilines and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,8-naphthyridin-2(1H)-one exhibit potent antibacterial properties, particularly against multi-resistant bacterial strains. For instance, a study highlighted that these compounds can enhance the activity of fluoroquinolone antibiotics against resistant strains, making them valuable in combating antibiotic resistance . The mechanism involves the modulation of antibiotic efficacy, which can be crucial in clinical settings where traditional treatments fail.

Case Study: Antibiotic Modulating Activity

  • Compounds Tested : Various 1,8-naphthyridine derivatives
  • Bacterial Strains : Multi-resistant strains were used for testing.
  • Findings : Significant potentiation of antibiotic activity was observed, suggesting a promising avenue for developing new antibacterial therapies .

Anticancer Properties

The anticancer potential of this compound derivatives has been explored extensively. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, specific derivatives have shown effectiveness against various cancer cell lines by targeting critical pathways involved in cell proliferation and survival .

Case Study: Antitumor Activity

  • Compounds Tested : 1,8-Naphthyridine derivatives with modifications.
  • Cancer Types : Various types including breast and lung cancer.
  • Findings : Inhibition of cell proliferation and induction of apoptosis were noted, supporting further development as anticancer agents .

Coordination Chemistry

The coordination chemistry of this compound is another area where its applications are significant. These compounds serve as polydentate ligands in metal complexes, which can exhibit unique properties such as enhanced catalytic activity and fluorescence. The ability to form stable complexes with metals makes them suitable for applications in catalysis and materials science .

Case Study: Metal Complexes

  • Ligands Used : this compound derivatives.
  • Metal Coordination : Various metals including transition metals.
  • Findings : Enhanced catalytic properties and stability were observed in metal-ligand complexes .

Other Biological Activities

Beyond antibacterial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that certain derivatives can inhibit inflammatory pathways, providing a potential therapeutic strategy for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with DNA bases, leading to the stabilization or destabilization of DNA structures . Additionally, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Structural Analogues in Cannabinoid Receptor Targeting

Quinolin-2(1H)-ones

  • Structural Difference: Replacing the 1,8-naphthyridin-2(1H)-one core with a quinolin-2(1H)-one scaffold alters ring geometry and electron distribution, affecting receptor binding.
  • Biological Activity: While 1,8-naphthyridin-2(1H)-on-3-carboxamides (e.g., compound 74) exhibit high CB2 affinity (Ki < 10 nM) and selectivity over CB1 (>700-fold), quinolin-2(1H)-one derivatives (e.g., compound 75) achieve improved lipophilicity (logP reduction by ~1 unit) and plasma stability (47% intact after 20 min in vivo) .
  • Key Finding: The 1,8-naphthyridinone core is critical for maintaining CB2 selectivity, whereas quinolinone derivatives enable metabolic stability enhancements .

Table 1: CB2 Receptor Affinity and Selectivity

Compound Class CB2 Ki (nM) CB1/CB2 Selectivity Ratio Lipophilicity (logP)
This compound 0.6–5.3 >700 3.8–4.5
Quinolin-2(1H)-one 1.2–8.7 >500 2.5–3.2

Data derived from

Antiviral Activity: Comparison with 1-Hydroxy-1,8-Naphthyridin-2(1H)-ones

  • Structural Difference : Introduction of a hydroxyl group at the N1 position creates a metal-chelating pharmacophore (N8, hydroxyl, and carbonyl groups), enhancing interaction with Mg²⁺-dependent enzymes like HCMV DNA polymerase and poxvirus resolvase .
  • Biological Activity :
    • This compound analogs : Inhibit HCMV DNA polymerase (IC₅₀ = 0.3–5 µM) via competitive binding at the pyrophosphate-binding site .
    • 1-Hydroxy derivatives : Exhibit potent resolvase inhibition (IC₅₀ = 0.3 µM for compound 1 ) and antiviral activity against vaccinia virus (EC₅₀ = 10 µM) .
  • Key Finding : Hydroxylation enhances metal chelation, broadening antiviral scope but increasing cytotoxicity in some derivatives .

Table 2: Antiviral Activity Comparison

Compound Class Target Enzyme IC₅₀ (µM) Antiviral EC₅₀ (µM)
This compound HCMV DNA polymerase 0.3–5.0 N/A
1-Hydroxy-1,8-naphthyridin-2(1H)-one Poxvirus resolvase 0.3 10 (vaccinia)

Data from

Enzyme Inhibition: PDE IV vs. PDE III/IV Inhibitors

  • Structural Comparison: Substituted 1,8-naphthyridin-2(1H)-ones (e.g., RS-25344) show >100-fold selectivity for PDE IV over PDE III, unlike non-selective inhibitors like theophylline .
  • Biological Activity: PDE IV Inhibition: IC₅₀ = 0.1–1.0 µM, with anti-inflammatory effects in asthma models. Non-Selective Inhibitors: Theophylline inhibits PDE III/IV with IC₅₀ = 10–100 µM, causing broader side effects .

Nucleic Acid Analogues: Thymine Mimics in PNAs

  • Structural Difference : this compound (bT) and benzo[b]-1,8-naphthyridin-2(1H)-one (tT) mimic thymine in peptide nucleic acids (PNAs).
  • Functional Impact :
    • bT : Maintains duplex stability (ΔTm = +1.5 °C/modification in PNA-DNA triplexes) with adenine-specific pairing .
    • tT : Reduces specificity in multi-unit PNA constructs due to steric bulk .

Table 3: Nucleic Acid Binding Properties

Compound Duplex Stability (ΔTm) Base Pairing Specificity
Thymine 0 (reference) High (A-T)
bT +1.5 °C High (A-bT)
tT -2.0 °C Low in multi-unit systems

Data from

Biological Activity

1,8-Naphthyridin-2(1H)-one is a significant compound within the naphthyridine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and other therapeutic potentials.

Overview of Biological Activities

This compound and its derivatives have been studied extensively for their biological activities. The following table summarizes the various activities reported in the literature:

Biological Activity Description
Antimicrobial Exhibits activity against a range of bacteria and fungi. Particularly effective in enhancing the efficacy of antibiotics against resistant strains .
Antiviral Demonstrates potential in inhibiting viral replication and infection .
Anticancer Shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Anti-inflammatory Reduces inflammation markers and has been used in models of inflammatory diseases .
Analgesic Provides pain relief in various experimental models .
Neurological Potential applications in treating neurological disorders such as Alzheimer's disease .

Antimicrobial Activity

Research indicates that this compound derivatives have significant antimicrobial properties. For instance, studies have shown that these compounds can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were significantly reduced when combined with these antibiotics, suggesting a synergistic effect .

Antiviral Properties

In antiviral studies, certain derivatives of this compound have shown efficacy against viruses by inhibiting their replication processes. These findings suggest that modifications to the naphthyridine scaffold can lead to compounds with improved antiviral activity .

Anticancer Effects

The anticancer potential of this compound has been explored through various studies. These compounds have been observed to induce apoptosis in cancer cells via several pathways, including the inhibition of specific kinases involved in cell proliferation and survival. For example, some derivatives have been identified as potent inhibitors of DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is implicated in various cancers .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • Study on Antimicrobial Synergy: A study demonstrated that combining this compound with fluoroquinolones resulted in a significant decrease in MIC values against resistant bacterial strains. For example, the MIC for E. coli was reduced from 32 µg/mL to 4 µg/mL when combined with this compound .
  • Anticancer Mechanisms: Another study focused on the anticancer properties revealed that specific derivatives could inhibit cell growth in breast cancer cell lines by inducing apoptosis and blocking cell cycle progression at the G2/M phase .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1,8-Naphthyridin-2(1H)-one derivatives?

  • Methodological Answer : The synthesis typically involves:

  • Microwave-assisted inverse electron-demand Diels–Alder reactions : Chlorobenzene at 220°C for 1 hour yields 3,4-dihydro derivatives (e.g., 3-substituted analogs) .
  • Halogenation : Treating the parent compound with phosphoryl chloride (POCl₃) under reflux produces halogenated derivatives (e.g., 3-chloro-1,8-naphthyridin-2(1H)-one) .
  • Aminolysis : Direct conversion of hydroxy groups to amino substituents using ammonium acetate at 100°C (e.g., 4-amino-2-phenyl derivatives) .
  • Condensation reactions : Chalcones reacted with urea/thiourea in ethanol under reflux to form pyrimidine-fused derivatives (e.g., cytotoxic compounds against MCF7 cells) .

Q. What analytical techniques confirm the structure of synthesized derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves atomic positions (e.g., 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, R-factor = 0.063) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aryl protons in 5,6-dihydro-2-thione derivatives) .
  • Mass spectrometry (MS) : Validates molecular weights (e.g., m/z 372 M⁺ for chalcone derivatives) .
  • IR spectroscopy : Detects functional groups (e.g., OH stretches at 3170 cm⁻¹, C=O at 1696 cm⁻¹) .

Q. What are the challenges in scaling up microwave-assisted synthesis?

  • Methodological Answer :

  • Temperature control : Maintaining uniform heating at 220°C in large batches requires specialized reactors .
  • Solvent selection : Chlorobenzene, though effective, poses toxicity concerns; alternatives like DMF may require optimization .
  • Reaction time : Prolonged heating risks decomposition of thermally labile intermediates .

Advanced Research Questions

Q. How can substituents be optimized for enhanced binding in nucleic acid recognition?

  • Methodological Answer :

  • Substituent positioning : 7-Chloro derivatives (7-Cl-bT) improve Watson-Crick and Hoogsteen base pairing in PNAs, increasing duplex stability by 2–3.5°C per modification .
  • Hydrophobic interactions : Aryl groups at the 2-position enhance stacking with adenine, as shown in X-ray structures of PNA-DNA hybrids .
  • Functional group compatibility : Avoid steric hindrance by selecting substituents (e.g., hydroxybutoxy) that align with the target helix geometry .

Q. What strategies improve selectivity for CB2 receptors in cannabinoid agonists?

  • Methodological Answer :

  • Carboxamide modifications : N-(4-methylcyclohexyl)-1-benzyl derivatives (e.g., CB74) reduce CB1 affinity through steric exclusion of the CB1 binding pocket .
  • Substituent polarity : Hydroxy and methyl groups at the 4- and 7-positions enhance CB2 binding (ΔTm = +3.5°C in PBMC assays) .
  • Molecular docking : QM/MM simulations guide the design of 3-carboxamide side chains to fit the CB2 hydrophobic cleft .

Q. How do structural modifications influence antiviral activity against HIV RNase H?

  • Methodological Answer :

  • Scaffold optimization : 1-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives with 4-nitroaryl groups achieve IC₅₀ = 0.045 μM for RNase H inhibition .
  • Chelating groups : 5,6-Dihydroxy substituents coordinate Mg²⁺ in the enzyme active site, critical for inhibiting viral replication (e.g., LP7/LP8 inhibitors) .
  • Cytotoxicity balance : Methyl/cyclopentyl groups improve selectivity (CC₅₀ = 3.3 μM vs. IC₅₀ = 0.19 μM in P4-2 cells) .

Q. What are the key considerations in designing naphthyridinone-based enzyme inhibitors?

  • Methodological Answer :

  • Active-site mapping : Crystal structures (e.g., HIV RT RNase H) guide placement of hydrogen-bond donors (e.g., NH in pyrimidin-2-ones) .
  • Bioisosteric replacement : Substitute thymine with this compound to enhance base-pairing affinity while retaining enzyme recognition .
  • Metabolic stability : Fluorine or methoxy groups at the 7-position reduce oxidative degradation in vivo .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., MTT vs. ATP-lite for cytotoxicity) .
  • Structural validation : Confirm compound purity via HPLC and crystallography to rule out impurities affecting activity .
  • Context-dependent effects : Note sequence-specific stabilization in PNAs (ΔTm = +1.2–3.5°C) versus broad-spectrum antiviral activity .

Properties

IUPAC Name

1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRUGZMCGCYBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305955
Record name 1,8-Naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-09-1
Record name 15936-09-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,8-Naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-dihydro-1,8-naphthyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 2-amino-1,8-naphthyridine (III) thus produced is converted to the diazonium salt with sodium nitrite in an acid, preferably trifluoroacetic acid or sulfuric acid. The diazonium salt is prepared at -5° C. or less during the addition, over a period of about 2 hours, of the sodium nitrite. The reaction mixture then is generally maintained at this temperature for an additional hour, and combined with a mixture of ice and water. The aqueous mixture is then made alkaline preferably with ammonium hydroxide, and the product 1,8-naphthyridine-2-(1H)-one (IV) isolated using known techniques.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,8-Naphthyridin-2(1H)-one
1,8-Naphthyridin-2(1H)-one
1,8-Naphthyridin-2(1H)-one
1,8-Naphthyridin-2(1H)-one
1,8-Naphthyridin-2(1H)-one
1,8-Naphthyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.